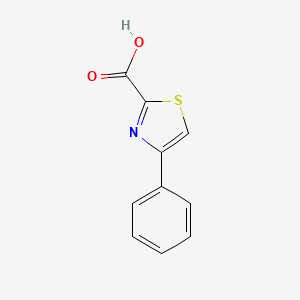

4-Phenylthiazole-2-carboxylic acid

Descripción

Overview of Research Landscape for Thiazole (B1198619) Carboxylic Acid Derivatives

Within the vast family of thiazole derivatives, those bearing a carboxylic acid group have carved out a significant niche in the research landscape. Thiazole carboxylic acids and their derivatives are recognized as important intermediates and building blocks in organic synthesis. chembk.com Their utility extends to the development of new materials and, most notably, to the field of drug discovery. nih.govacs.org The introduction of a carboxylic acid function to the thiazole ring provides a key handle for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). This has led to the synthesis of numerous thiazole carboxamides and esters with promising biological profiles. acs.orgnih.gov For instance, derivatives of 2-phenylthiazole-4-carboxylic acid have been investigated as potential xanthine (B1682287) oxidase inhibitors for the treatment of hyperuricemia and gout. nih.govepa.gov

Rationale for Advanced Investigation of the 4-Phenylthiazole-2-carboxylic Acid Scaffold

The specific scaffold of this compound presents a particularly compelling case for in-depth scientific inquiry. The strategic placement of the phenyl group at the 4-position and the carboxylic acid at the 2-position of the thiazole ring creates a unique electronic and steric environment. This arrangement has proven to be a fruitful starting point for the design of targeted therapeutic agents.

Recent studies have highlighted the potential of this scaffold in developing novel anticancer candidates. For example, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have shown promising antiproliferative activity against lung cancer cells, including drug-resistant strains. mdpi.com These findings suggest that the this compound framework can be effectively modified to interact with specific biological targets, such as SIRT2 and EGFR, which are implicated in cancer progression. mdpi.com The versatility of this scaffold allows for the introduction of various functional groups, enabling the fine-tuning of a compound's properties to enhance its efficacy and selectivity. The ongoing exploration of this chemical space is driven by the potential to uncover new lead compounds for the development of next-generation therapeutics.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₂S | nih.govchemscene.comchemicalbook.com |

| Molecular Weight | 205.23 g/mol | nih.govchemscene.com |

| IUPAC Name | 4-phenyl-1,3-thiazole-2-carboxylic acid | nih.gov |

| CAS Number | 59020-44-9 | nih.govchemscene.comchemicalbook.com |

| Physical Description | White solid | chembk.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

Structure

3D Structure

Propiedades

IUPAC Name |

4-phenyl-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)9-11-8(6-14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSGNNVYFOPYKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397710 | |

| Record name | 4-PHENYLTHIAZOLE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59020-44-9 | |

| Record name | 4-PHENYLTHIAZOLE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenylthiazole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Phenylthiazole 2 Carboxylic Acid

Established Synthetic Routes for the 4-Phenylthiazole-2-carboxylic Acid Core Structure

The synthesis of the this compound core structure is primarily achieved through well-established methods in heterocyclic chemistry, most notably the Hantzsch thiazole (B1198619) synthesis. This approach and its variations allow for the efficient construction of the thiazole ring with the desired phenyl and carboxylic acid functionalities.

Multi-step Reaction Sequences and Key Synthetic Intermediates

The synthesis of this compound is typically a multi-step process that begins with the formation of key intermediates. A common and effective route involves the reaction of a thioamide with an α-halocarbonyl compound.

A primary key intermediate is thiobenzamide (B147508) , which serves as the source of the nitrogen and sulfur atoms for the thiazole ring and also incorporates the phenyl group at the 4-position of the final compound. Thiobenzamide can be prepared from benzonitrile (B105546) by treatment with ammonium (B1175870) sulfide (B99878). nih.gov

The other crucial reactant is an α-halocarbonyl compound that provides the carbon backbone for the thiazole ring and the precursor to the carboxylic acid group. Ethyl bromopyruvate is frequently used for this purpose.

The initial reaction between thiobenzamide and ethyl bromopyruvate yields ethyl 4-phenylthiazole-2-carboxylate . chemicalbook.com This ester is a stable intermediate that can be isolated and purified. The final step in the sequence is the hydrolysis of the ester group to the carboxylic acid. This is typically achieved by treating the ethyl ester with a base, such as sodium hydroxide, followed by acidification to yield this compound. google.com

A representative multi-step synthesis is outlined below:

Synthesis of Thiobenzamide: Benzonitrile is reacted with ammonium sulfide in a suitable solvent like DMF at room temperature. nih.gov

Cyclization to form the Thiazole Ring: The prepared thiobenzamide is then reacted with ethyl bromopyruvate. This reaction is often carried out in a solvent like tetrahydrofuran (B95107) (THF) and may be heated at reflux to ensure completion. chemicalbook.com

Hydrolysis to the Carboxylic Acid: The resulting ethyl 4-phenylthiazole-2-carboxylate is hydrolyzed using a base, such as NaOH in an aqueous or alcoholic solution, followed by neutralization with an acid to precipitate the final product, this compound. google.com

| Step | Reactants | Key Intermediate/Product | Typical Conditions | Reference |

| 1 | Benzonitrile, Ammonium sulfide | Thiobenzamide | DMF, Room Temperature | nih.gov |

| 2 | Thiobenzamide, Ethyl bromopyruvate | Ethyl 4-phenylthiazole-2-carboxylate | THF, Reflux | chemicalbook.com |

| 3 | Ethyl 4-phenylthiazole-2-carboxylate, NaOH | This compound | Aqueous/Alcoholic solution, Heat | google.com |

Cyclization Reactions for Thiazole Ring Formation

The cornerstone of the synthesis of the this compound core is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. In the context of the target molecule, thiobenzamide reacts with ethyl bromopyruvate.

The mechanism of the Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound, displacing the halide. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic thiazole ring.

Variations of this cyclization reaction can be employed to optimize the synthesis. For instance, the reaction can be carried out under neutral or acidic conditions, which can influence the regioselectivity of the reaction when using substituted thioamides. rsc.org The choice of solvent, such as ethanol (B145695) or dimethylformamide (DMF), and the reaction temperature can also be adjusted to improve the yield and purity of the resulting thiazole. nih.gov

Derivatization Strategies for this compound Analogues

The this compound scaffold serves as a versatile platform for the synthesis of a wide range of analogues. Derivatization can be achieved through modifications of the carboxylic acid group or by introducing substituents onto the phenyl and thiazole rings.

Esterification and Amidation Reactions for Functional Group Modification

The carboxylic acid group at the 2-position of the thiazole ring is a prime site for functional group modification, primarily through esterification and amidation reactions.

Esterification: The synthesis of esters of this compound can be achieved through various standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an alcohol to form the corresponding ester. A direct synthesis of the methyl ester has been reported by reacting thiobenzamide with methyl bromopyruvate. chemicalbook.com

Amidation: The formation of amides from this compound is a widely used strategy to generate diverse analogues. This is typically accomplished by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a coupling additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This method facilitates the formation of an amide bond under mild conditions and is compatible with a wide range of amines. For example, a series of N-substituted 2-phenylthiazole-4-carboxamides were synthesized using this approach. nih.gov

| Reaction | Reagents | Product Type | Typical Conditions | Reference |

| Esterification | This compound, Alcohol, Acid catalyst | Ester | Heat | |

| Amidation | This compound, Amine, EDC, HOBt | Amide | Acetonitrile, Room Temperature | nih.gov |

Regioselective Substituent Introduction on Phenyl and Thiazole Moieties

The introduction of substituents onto the phenyl and thiazole rings allows for fine-tuning of the molecule's properties. This is achieved through various regioselective reactions.

Phenyl Ring Substitution: The phenyl ring at the 4-position can be functionalized using standard electrophilic aromatic substitution reactions. However, the directing effects of the thiazole ring must be considered. More advanced methods, such as palladium-catalyzed cross-coupling reactions, offer greater control and versatility. For instance, a bromo-substituted phenyl ring can be used as a handle for Suzuki-Miyaura cross-coupling reactions to introduce a wide variety of aryl or alkyl groups. mdpi.com

Thiazole Ring Substitution: The thiazole ring itself can also be functionalized. The C5 position is a common site for electrophilic substitution. For example, bromination of the thiazole ring can be achieved using N-bromosuccinimide (NBS). mdpi.com The resulting bromo-substituted thiazole can then serve as a precursor for further modifications via cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki coupling, have been successfully employed to introduce substituents at various positions of the thiazole ring, demonstrating the versatility of this approach for creating a diverse library of analogues. nih.govmit.edu

Optimization of Reaction Conditions and Yield Enhancement in Research Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives in a research setting. Several factors can be manipulated to achieve this.

Catalyst Selection: The use of catalysts can significantly enhance the efficiency of the synthesis. For instance, in Hantzsch-type syntheses, the use of a reusable catalyst like silica-supported tungstosilicic acid has been shown to improve yields in the one-pot, three-component synthesis of thiazole derivatives. mdpi.com For cross-coupling reactions, the choice of the palladium catalyst and the corresponding ligand is critical for achieving high yields and good functional group tolerance. nih.gov

Solvent and Temperature: The choice of solvent can have a profound impact on reaction rates and yields. In the Hantzsch synthesis, polar solvents like ethanol and DMF are commonly used. nih.gov The reaction temperature is another important parameter to control. While some reactions proceed efficiently at room temperature, others may require heating to go to completion.

Microwave-Assisted Synthesis: A significant advancement in optimizing reaction conditions is the use of microwave irradiation. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in many cases, improve yields compared to conventional heating methods. This technique has been successfully applied to the Hantzsch thiazole synthesis, offering a more efficient route to thiazole derivatives.

A study on the synthesis of new substituted Hantzsch thiazole derivatives investigated the effect of different solvents and catalyst amounts. It was found that a mixture of ethanol/water was an effective solvent system, and a catalyst loading of 15% of silica-supported tungstosilicic acid provided the optimal yield. mdpi.com The reusability of the catalyst was also demonstrated, highlighting a green chemistry approach to the synthesis. mdpi.com

| Parameter | Variation | Effect on Synthesis | Reference |

| Catalyst | Silica-supported tungstosilicic acid | Increased yield, reusable | mdpi.com |

| Palladium catalysts (e.g., Pd(dppf)Cl2) | Enables cross-coupling reactions | ||

| Solvent | Ethanol, DMF, Acetonitrile | Influences reaction rate and solubility | nih.gov |

| Temperature | Room temperature to reflux | Affects reaction kinetics and product formation | nih.govchemicalbook.com |

| Energy Source | Conventional heating vs. Microwave irradiation | Microwave can reduce reaction time and improve yield |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation in Research

The definitive identification and structural confirmation of this compound in a research context rely on a combination of advanced spectroscopic and analytical methods. These techniques provide detailed information on the molecule's connectivity, functional groups, and three-dimensional arrangement. The primary methods employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide critical data.

¹H NMR Spectroscopy : In the proton NMR spectrum, the carboxylic acid proton (–COOH) is highly characteristic, typically appearing as a broad singlet in the downfield region of 10–12 ppm due to deshielding and hydrogen bonding. libretexts.org The protons of the phenyl group would be expected in the aromatic region (approximately 7.0–8.0 ppm), and the single proton on the thiazole ring would also appear in this region, with its exact shift influenced by the electronic environment. nih.gov

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is a key indicator, typically found in the 160–180 ppm range. libretexts.org The carbons of the phenyl and thiazole rings appear in the approximate range of 120-150 ppm.

Interactive Table: Typical NMR Spectroscopic Data for this compound

| Nucleus | Typical Chemical Shift (δ, ppm) | Description | Supporting Evidence |

| ¹H | 10.0 - 12.0 | Broad singlet, carboxylic acid proton | Characteristic for carboxylic acids due to deshielding and H-bonding. libretexts.org |

| ¹H | ~7.0 - 8.0 | Multiplets, aromatic and thiazole protons | Consistent with phenyl and heterocyclic ring protons. nih.gov |

| ¹³C | 160 - 180 | Carbonyl carbon (C=O) of the carboxylic acid | Less deshielded than ketone/aldehyde carbonyls. libretexts.org |

| ¹³C | ~120 - 150 | Aromatic (phenyl) and thiazole ring carbons | Typical range for sp² hybridized carbons in aromatic systems. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the spectrum is dominated by absorptions from the carboxyl group. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which influences the spectral features. libretexts.org

O–H Stretch : A very broad and strong absorption is characteristic of the hydroxyl group of the carboxylic acid dimer, typically spanning from 2500 to 3300 cm⁻¹. libretexts.org

C=O Stretch : A strong, sharp absorption corresponding to the carbonyl stretch is expected around 1710 cm⁻¹. libretexts.org

C–O Stretch & O–H Bend : Other characteristic absorptions include the C–O stretching and O–H bending vibrations, which are typically found in the 1400-1440 cm⁻¹ and 920 cm⁻¹ regions, respectively.

Interactive Table: Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| Carboxylic Acid | O–H Stretch | 2500 - 3300 | Very broad, strong absorption due to H-bonding. libretexts.org |

| Carbonyl | C=O Stretch | ~1710 | Strong, sharp absorption. libretexts.org |

| Carboxylic Acid | C–O Stretch | 1210 - 1320 | Strong absorption. |

| Phenyl & Thiazole | C=C & C=N Stretches | 1450 - 1600 | Multiple bands of variable intensity. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and formula. For this compound (C₁₀H₇NO₂S), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇NO₂S | nih.gov |

| Molecular Weight | 205.23 g/mol | nih.gov |

| Monoisotopic Mass | 205.01974964 Da | nih.gov |

X-ray Crystallography

For unambiguous structural elucidation, single-crystal X-ray crystallography is the definitive analytical technique. This method provides the precise three-dimensional coordinates of each atom in the crystal lattice, confirming the molecular constitution and revealing detailed information about bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure for this compound is not detailed in the provided results, studies on closely related thiazole carboxylic acid derivatives demonstrate the power of this technique. nih.govresearchgate.net For example, in the crystal structure of 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid, X-ray analysis revealed how the molecules are connected through an interplay of O-H···N and C-H···O hydrogen bonds to form polymeric chains. nih.govdntb.gov.ua Such analyses for this compound would confirm the planarity of the thiazole ring, the orientation of the phenyl group relative to the thiazole, and the hydrogen-bonding patterns established by the carboxylic acid group, providing conclusive proof of its structure. The analysis of Hirshfeld surfaces, which can be derived from crystallographic data, further quantifies the nature and relative importance of various intermolecular contacts within the crystal packing. researchgate.net

Pharmacological and Biological Research Applications of 4 Phenylthiazole 2 Carboxylic Acid and Its Derivatives

Investigational Anticancer and Antiproliferative Activities

Derivatives of the 4-phenylthiazole-2-carboxylic acid core structure have been systematically investigated for their potential as anticancer agents. These studies primarily involve assessing their ability to inhibit the growth of and induce death in human cancer cells.

In Vitro Cytotoxicity Assays against Human Neoplastic Cell Lines (e.g., A549, HT-29, MCF-7, HepG2, SKNMC)

The cytotoxic potential of this compound derivatives has been evaluated against a panel of human cancer cell lines, revealing a spectrum of activity that is highly dependent on the specific chemical substitutions on the core scaffold.

A notable study focused on a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, which were assessed for their antiproliferative effects against the human lung adenocarcinoma cell line, A549. mdpi.com The results highlighted that specific oxime derivatives (compounds 21 and 22 in the study) demonstrated significantly greater cytotoxic activity than the conventional chemotherapeutic agent, cisplatin (B142131). nih.gov For instance, compound 21 reduced A549 cell viability to 35.3%, while compound 22 decreased it to 37.6%, compared to cisplatin which only reduced viability to 65.9% under the same conditions. nih.gov

In another research avenue, novel thiazole (B1198619) derivatives synthesized from 4-phenylthiazol-2-amine were tested against several cancer cell lines, including MCF-7 (breast adenocarcinoma). researchgate.net This study found that some of the synthesized compounds exhibited potent anticancer activity, with some derivatives showing higher efficacy than the reference drug doxorubicin. researchgate.net

While research on the specific this compound scaffold is advancing, it is noteworthy that significant research has also been conducted on its isomer, 2-phenylthiazole-4-carboxylic acid, and its derivatives. For example, carboxamide derivatives of this isomeric scaffold have been evaluated against neuroblastoma (SKNMC), breast adenocarcinoma (MCF-7), and colon cancer (HT-29) cell lines. nih.govbrieflands.com In one such study, a 2-fluoro substituted derivative showed potent cytotoxicity against SKNMC, MCF-7, and HT-29 cells with IC₅₀ values of 5 µM, 4.5 µM, and 4.25 µM, respectively. brieflands.com Another study on N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives (isomeric in core structure) reported that a compound with a meta-chlorine substitution (4d ) had the highest cytotoxic effect on the HepG2 human hepatocarcinoma cell line with an IC₅₀ of 11.6 ± 0.12 µM. nih.gov

Interactive Table: Cytotoxicity of Phenylthiazole Derivatives Data presented below is for derivatives of the specified scaffold or its closely related isomers. The specific derivative and core scaffold should be noted for accurate interpretation.

| Cell Line | Derivative Scaffold | Key Derivative(s) | Reported Activity (IC₅₀ or % Viability) | Reference |

| A549 (Lung) | 4-Phenylthiazol-2-yl | Oxime derivative 21 | 35.3% Viability | nih.gov |

| A549 (Lung) | 4-Phenylthiazol-2-yl | Oxime derivative 22 | 37.6% Viability | nih.gov |

| MCF-7 (Breast) | 4-Phenylthiazol-2-amine | Compounds 9 & 14a | Higher efficiency than doxorubicin | researchgate.net |

| HT-29 (Colon) | 2-Phenylthiazole-4-carboxamide (B13865131) | 2-Fluoro derivative | IC₅₀: 4.25 µM | brieflands.com |

| HepG2 (Liver) | 2-p-Tolylthiazole-4-carboxamide | Compound 4d (m-chloro) | IC₅₀: 11.6 ± 0.12 µM | nih.gov |

| SKNMC (Neuroblastoma) | 2-Phenylthiazole-4-carboxamide | 2-Fluoro derivative | IC₅₀: 5 µM | brieflands.com |

Cellular Mechanism of Action Studies (e.g., Cell Cycle Perturbation, Apoptosis Induction)

Understanding the mechanism by which these compounds exert their cytotoxic effects is crucial for their development as therapeutic agents. Research indicates that derivatives of the phenylthiazole scaffold can trigger programmed cell death, or apoptosis, a key mechanism for eliminating cancerous cells. brieflands.com

Studies on derivatives of the isomeric 2-phenylthiazole-4-carboxamide scaffold have shown that these compounds can induce apoptosis, which was confirmed by evaluating the activation of caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.govbrieflands.com The observation that certain fluoro- and chloro-substituted derivatives increased caspase-3 activation suggests that their cytotoxic activity is, at least in part, mediated by the induction of apoptosis. brieflands.com

Furthermore, investigations into other heterocyclic compounds have shown that they can halt the cancer cell cycle at specific phases, such as the G2/M phase, preventing the cells from dividing and proliferating. frontiersin.orgnih.gov This arrest is often a prelude to apoptosis. For example, some agents induce G2/M arrest by down-regulating key proteins like cyclin B1. mdpi.com While detailed cell cycle analysis for the specific this compound scaffold is an area of ongoing research, the findings from related structures suggest this is a probable mechanism of action.

Specific Molecular Target Identification (e.g., c-Met Kinase Inhibition, SIRT2, EGFR)

A pivotal aspect of modern anticancer drug discovery is the identification of specific molecular targets with which a compound interacts to produce its effect. For derivatives of this compound, key targets have been identified through in silico and biological studies.

A significant finding is the potential for these derivatives to act as dual inhibitors of both Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR). mdpi.com A computational molecular docking study on a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives proposed that the most potent compound, derivative 22 , could bind effectively to both human SIRT2 and EGFR. mdpi.com Both EGFR and SIRT2 are implicated in cancer cell proliferation, survival, and migration, making a dual-targeting agent a highly attractive therapeutic strategy to overcome resistance mechanisms. mdpi.comnih.gov

While direct inhibition of c-Met kinase by this specific scaffold has not been extensively detailed in the available literature, c-Met is a well-established target in cancer therapy, and other heterocyclic compounds, such as 1,2,4-oxadiazole (B8745197) derivatives, have been developed to induce the degradation of both EGFR and c-Met. nih.gov

Evaluation against Drug-Resistant Cancer Models

A major challenge in cancer chemotherapy is the development of drug resistance. Therefore, there is a critical need for novel agents that are effective against resistant cancer cells. Derivatives of this compound have shown promise in this area.

In a key study, the antiproliferative activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives was assessed against not only drug-sensitive small-cell lung carcinoma cells (H69) but also an anthracycline-resistant variant (H69AR). mdpi.com The finding that these compounds demonstrated potent activity against both the sensitive and the multidrug-resistant cell lines highlights their potential as scaffolds for developing therapies that can circumvent or overcome acquired resistance in lung cancer. mdpi.com

Enzyme Inhibition Profiling

Beyond anticancer applications, the thiazole chemical scaffold has been explored for its ability to inhibit various enzymes implicated in other human diseases.

Xanthine (B1682287) Oxidase Inhibition Studies

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the production of uric acid. nih.gov Elevated levels of uric acid lead to hyperuricemia and can cause gout, making XO a prime target for therapeutic intervention. nih.govnih.gov

In the context of phenylthiazole carboxylic acids, research into XO inhibition has predominantly focused on the isomer, 2-phenylthiazole-4-carboxylic acid . Studies have identified this specific scaffold as a novel and potent inhibitor of xanthine oxidase. nih.govepa.gov One investigation reported an IC₅₀ value of 48.6 nM for a lead compound with this structure, demonstrating strong inhibitory potency. nih.govepa.gov Further in vivo studies in a mouse model of hyperuricemia confirmed that this compound could produce a significant hypouricemic (uric acid-lowering) effect. nih.govepa.gov While these findings are for the isomeric scaffold, they underscore the potential of the broader phenylthiazole carboxylic acid chemical class as a source of new xanthine oxidase inhibitors. nih.gov

Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH) Inhibition

The simultaneous inhibition of Fatty Acid Amide Hydrolase (FAAH) and soluble Epoxide Hydrolase (sEH) presents a compelling strategy for managing pain and inflammation. nih.gov FAAH is responsible for breaking down endocannabinoids like anandamide, while sEH hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs). nih.gov Inhibiting both enzymes can therefore produce synergistic antinociceptive effects. nih.gov

Research has focused on 4-phenylthiazole (B157171) analogs as potent dual inhibitors of these enzymes. nih.gov A structure-activity relationship (SAR) study involving 42 such analogs revealed that the 4-phenylthiazole moiety is crucial for potent dual inhibition, suggesting that a bulky group on this side of the pharmacophore is favored by both FAAH and sEH. nih.gov The study highlighted that electron-donating groups on the phenyl ring were well-tolerated by both enzymes. nih.gov

One of the most potent dual inhibitors identified, compound 4p , features a methyl group at the para position of the phenyl ring and demonstrated significant inhibitory activity. nih.gov Another potent compound, 4s , was also identified and evaluated. nih.gov In vivo studies using a formalin test showed that compound 4p decreased nociceptive behavior to a degree similar to the nonsteroidal anti-inflammatory drug ketoprofen. nih.gov These findings underscore the potential of 4-phenylthiazole-based compounds as dual FAAH/sEH inhibitors for pain management. nih.gov

| Compound | Description | Human FAAH IC₅₀ (nM) | Human sEH IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| 4p | 4-phenylthiazole analog with a para-methyl group | 11.1 | 2.3 | nih.gov |

| 4s | 4-phenylthiazole-based dual sEH/FAAH inhibitor | - | - | nih.gov |

Src Homology-2 Domain Containing Protein Tyrosine Phosphatase-2 (SHP2) Inhibition

Src Homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) is an oncogenic phosphatase that plays a critical role in cell signaling pathways, making it a significant target for anti-cancer therapies. nih.gov While direct studies on this compound as a SHP2 inhibitor are not prominent, research into related heterocyclic scaffolds highlights the potential of the thiazole ring in designing SHP2 inhibitors.

For instance, thiazolinone scaffolds have been investigated as potential inhibitors of SHP2. Furthermore, scaffold-hopping strategies have led to the design of benzo[c] nih.govnih.govgoogle.comthiadiazole derivatives, which are structurally related to thiazoles, as potent SHP2 inhibitors. nih.gov One such derivative showed an IC₅₀ value of 2.11 ± 0.99 μM for SHP2 inhibitory activity. nih.gov Other research has indicated that incorporating a carboxylic acid group into inhibitor scaffolds can be beneficial for SHP2-PTP inhibitory activity. nih.gov These findings suggest that the thiazole and carboxylic acid motifs present in this compound are relevant structural features for the future development of novel SHP2 inhibitors.

Other Enzyme-Targeted Investigations (e.g., Carbonic Anhydrase, Glucokinase)

Carbonic anhydrases (CAs) are metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications. researchgate.net Research has shown that thiazole derivatives can act as effective CA inhibitors. A study on 2,4,5-trisubstituted thiazoles identified 2-amino-5-phenylthiazole-4-carboxylic acid as a potent inhibitor of Carbonic Anhydrase-III (CA-III), with a Kᵢ value of 0.5 μM. researchgate.net The presence of the carboxylic acid group at the 4-position of the thiazole scaffold was found to be essential for this inhibitory activity. researchgate.net This highlights the importance of the specific arrangement of functional groups found in phenylthiazole carboxylic acids for targeting this enzyme class.

Glucokinase (GK) is a key regulator of glucose metabolism, and its activation is a therapeutic strategy for type 2 diabetes. nih.govnih.gov The aminothiazole moiety is a common feature in many glucokinase activators (GKAs) because it interacts strongly with the enzyme. nih.gov N-thiazol-2-yl benzamide (B126) derivatives, which share the core thiazole structure, have been investigated as GKAs. nih.gov While early generation GKAs faced challenges, newer compounds are being developed to improve efficacy and safety. mdpi.com For example, TTP399, a hepato-selective GKA, incorporates a thiazole-sulfanyl-acetic acid structure, demonstrating the continued relevance of the thiazole and carboxylic acid functionalities in designing next-generation antidiabetic agents. mdpi.com

Anti-inflammatory and Analgesic Research

Derivatives of phenylthiazole have demonstrated significant potential in anti-inflammatory and analgesic research. The dual inhibition of FAAH and sEH by 4-phenylthiazole derivatives contributes directly to their antinociceptive effects, as seen with compounds that reduce pain in animal models comparably to established NSAIDs like ketoprofen. nih.gov

Beyond this specific mechanism, other substituted phenylthiazole derivatives have been synthesized and evaluated for their anti-inflammatory properties using methods like the carrageenan-induced rat paw edema assay. google.com In one study, nitro-substituted thiazole derivatives showed notable anti-inflammatory activity. google.com For example, a synthesized compound exhibited a 65.21% reduction in edema after 3 hours in the carrageenan test, a result that was competitive with the standard drug nimesulide. google.com This activity is believed to stem from a combination of inhibiting pro-inflammatory mediators, reducing vascular permeability, and limiting neutrophil migration. google.com Further studies have confirmed the anti-inflammatory and analgesic potential of various thiazole-substituted benzothiazole (B30560) and diphenylthiazole-thiazolidin-4-one derivatives. nih.govnih.gov

| Compound Type | Assay | Key Finding | Reference |

|---|---|---|---|

| Nitro-substituted phenylthiazole derivative | Carrageenan-induced rat paw edema | 65.21% inhibition at 3 hours | google.com |

| 4-phenylthiazole-based dual FAAH/sEH inhibitor (4p) | Formalin test (in vivo) | Decreased nociceptive behavior similar to ketoprofen | nih.gov |

Antimicrobial Efficacy Assessments

The 4-phenylthiazole scaffold is a key component in the development of new antibacterial agents, particularly against resilient Gram-positive bacteria. Numerous studies have reported the potent activity of its derivatives against clinically relevant pathogens.

Derivatives have shown significant efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov One study on 2,5-disubstituted thiazoles found that the compounds were bactericidal, with Minimum Inhibitory Concentration (MIC) values against MRSA isolates often identical or very close to their Minimum Bactericidal Concentration (MBC) values. nih.gov Similarly, 2-azidobenzothiazoles, which are related structures, exhibited significant antibacterial potential against S. aureus and Bacillus cereus, with a reported MIC of 8 μg/mL against S. aureus. nih.gov Another series of 2-arylidenehydrazinyl-4-arylthiazole derivatives also showed strong activity against B. cereus. nih.gov While specific data against Bacillus thuringiensis is limited in the reviewed literature, the strong performance against the closely related B. cereus suggests potential efficacy.

| Compound Type | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 2,5-disubstituted thiazole | MRSA | Varies (some ≤4) | nih.gov |

| 2-azidobenzothiazole (Compound 2d) | S. aureus ATCC 25923 | 8 | nih.gov |

| 2-azidobenzothiazole (Compound 2d) | B. cereus ATCC 10876 | 64 | nih.gov |

| 2-arylidenehydrazinyl-4-arylthiazole | B. cereus | Varies | nih.gov |

Phenylthiazole derivatives have emerged as a promising class of antifungal agents with broad-spectrum activity. researchgate.net Research has demonstrated their effectiveness against pathogenic fungi like Candida albicans and Aspergillus niger, which are common causes of human infections.

One study identified (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648) (termed 31C) as a highly efficient antifungal agent, with MIC values against pathogenic fungi ranging from 0.0625 to 4 μg/mL. researchgate.net This compound was also found to inhibit the formation of biofilms, a key virulence factor for C. albicans. researchgate.net In another screening of 85 phenylthiazole small molecules, a lead compound (Compound 1 ) emerged with potent activity, inhibiting the growth of C. albicans strains at concentrations of 0.25–2 µg/mL and molds like Aspergillus at concentrations as low as 0.50 µg/mL. mdpi.com This compound exhibited rapid, fungicidal activity and was effective against drug-resistant Candida strains. mdpi.com The antifungal efficacy of thiazole derivatives is often linked to their ability to induce oxidative damage within the fungal cells. researchgate.net

| Compound | Fungal Strain | MIC (μg/mL) | Key Finding | Reference |

|---|---|---|---|---|

| (4-phenyl-1,3-thiazol-2-yl) hydrazine (31C) | Pathogenic Fungi (general) | 0.0625 - 4 | Inhibited biofilm formation in C. albicans | researchgate.net |

| Phenylthiazole (Compound 1) | C. albicans | 0.25 - 2 | Rapid fungicidal activity | mdpi.com |

| Phenylthiazole (Compound 1) | Aspergillus spp. | ≥ 0.50 | Potent activity against molds | mdpi.com |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Clinical C. albicans isolates | 0.008 - 7.81 | Activity similar or higher than nystatin | nih.gov |

Explorations in Other Biological Activities

Beyond the primary pharmacological applications, the versatile scaffold of this compound has prompted researchers to explore its potential and that of its derivatives across a spectrum of other biological activities. These investigations have revealed promising results in the realms of antiviral, antidiabetic, anticonvulsant, and antitubercular research.

Antiviral Properties

The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents. In this context, derivatives of this compound have been investigated for their potential to combat viral infections. A notable study synthesized a series of novel aminothiazole derivatives and evaluated their antiviral activity against the influenza A/Puerto Rico/8/34 H1N1 strain. mdpi.comktu.edu Among the tested compounds, some demonstrated significant antiviral efficacy.

Specifically, the research highlighted that compounds 3-((4-aminophenyl){4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}amino)propanoic acid and 3-{(4-acetamidophenyl)[4-(4-trifluoromethyl)phenyl]-1,3-thiazol-2-yl}amino)propanoic acid exhibited considerable activity against influenza A. mdpi.com Another compound, 3-{(4-aminophenyl)[4-(4-cianophenyl)-1,3-thiazol-2-yl]amino}propanoic acid , also showed notable cytotoxic properties against infected cells. mdpi.comktu.edu These findings underscore the potential of the 4-phenylthiazole scaffold as a basis for the development of new anti-influenza agents. The phenylthiazole ring system, in general, has been identified as a valuable template for designing antiviral drugs that target flaviviruses by inhibiting their E-protein. nih.gov

Table 1: Antiviral Activity of Selected Thiazole Derivatives

| Compound Name | Target Virus | Key Findings | Reference |

|---|---|---|---|

| 3-((4-aminophenyl){4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}amino)propanoic acid | Influenza A (H1N1) | Exhibited significant antiviral activity. | mdpi.com |

| 3-{(4-acetamidophenyl)[4-(4-trifluoromethyl)phenyl]-1,3-thiazol-2-yl}amino)propanoic acid | Influenza A (H1N1) | Showed considerable antiviral activity. | mdpi.com |

Antidiabetic Potentials

The global prevalence of diabetes mellitus has spurred the search for new and effective therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds in this area. Research has shown that certain thiazole-containing compounds can exert antidiabetic effects through various mechanisms.

A study focusing on novel pyrazolyl-thiazoles, which included derivatives of 1,3-diphenyl-pyrazole-4-carboxylic acid coupled with thiazole amines, demonstrated promising in vitro antidiabetic activity by inhibiting α-amylase and α-glucosidase. scilit.com While not direct derivatives of this compound, this research highlights the potential of the thiazole moiety in developing antidiabetic agents. Furthermore, a series of 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones were synthesized and showed excellent anti-glycation potential, a key factor in diabetic complications. nih.gov Studies on 2-aminobenzothiazole (B30445) derivatives have also revealed their potential as antidiabetic agents. mdpi.com

Table 2: Antidiabetic Potential of Thiazole-Related Derivatives

| Compound Class | Key Findings | Reference |

|---|---|---|

| Pyrazolyl-thiazole derivatives | Promising in vitro α-amylase and α-glucosidase inhibition. | scilit.com |

| 2-(2-Arylidenehydrazinyl)thiazol-4(5H)-ones | Excellent anti-glycation potential. | nih.gov |

Anticonvulsant Studies

Epilepsy is a neurological disorder characterized by recurrent seizures, and the development of new anticonvulsant drugs with improved efficacy and safety profiles remains a critical area of research. Thiazole derivatives have been a subject of interest in this field.

A significant study involved the synthesis of a series of novel thiazolidin-4-one substituted thiazoles, which included derivatives based on a 4-phenylthiazole core. biointerfaceresearch.com These compounds were evaluated for their anticonvulsant activity using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. The study identified 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) as a particularly active derivative. biointerfaceresearch.com The anticonvulsant potential of benzothiazole derivatives has also been explored, with some compounds showing promising activity in preclinical studies. nih.govresearchgate.net The structural features of these molecules, often including a hydrophobic aryl ring, are considered important for their interaction with biological targets involved in seizure activity. nih.gov

Table 3: Anticonvulsant Activity of 4-Phenylthiazole Derivatives

| Compound Name | Anticonvulsant Model | Key Findings | Reference |

|---|---|---|---|

| 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) | MES and scPTZ | Identified as a very active derivative in the series. | biointerfaceresearch.com |

| Thiazolidin-4-one substituted thiazoles | MES and scPTZ | Displayed varying degrees of antiepileptic potency. | biointerfaceresearch.com |

Antitubercular Investigations

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, and the emergence of drug-resistant strains underscores the urgent need for new antitubercular agents. The thiazole scaffold has been a fruitful area of investigation for the development of novel drugs to combat TB. nih.govresearchgate.netresearchgate.net

Several studies have highlighted the potential of 4-phenylthiazole derivatives and related compounds in this domain. A series of substituted 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives exhibited good in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net Another study focused on thiazolyl pyrazine (B50134) carboxamide derivatives, synthesized from 4-substituted phenyl 2-amino thiazoles, which also showed high antimycobacterial activity. researchgate.net Furthermore, research on 2-amino-5-phenylthiophene-3-carboxylic acid derivatives has suggested this scaffold as a promising template for new anti-TB drugs. nih.gov A particularly notable study on 2-aminothiazole-4-carboxylate derivatives identified compounds with excellent activity against M. tuberculosis. scispace.com

Table 4: Antitubercular Activity of Thiazole Derivatives

| Compound Class/Derivative | Target | Key Findings | Reference |

|---|---|---|---|

| 4-(2,6-Dichlorobenzyloxy)phenyl thiazole derivatives | Mycobacterium tuberculosis H37Rv | Good anti-tubercular activities with MIC values between 1 µM and 61.2 µM. | nih.govresearchgate.net |

| Thiazolyl pyrazine carboxamide derivatives | Mycobacterium tuberculosis H37Rv | Compounds 5c and 5h showed high activity with a MIC value of 6.25 µg/ml. | researchgate.net |

| 2-Amino-5-phenylthiophene-3-carboxylic acid derivatives | Mycobacterium tuberculosis | Compounds 10d, 15, 12h, and 12k inhibited growth with MIC values between 1.9 and 7.7 μM. | nih.gov |

Structure Activity Relationship Sar and Structure Efficacy Relationships

Elucidation of Key Pharmacophoric Features Governing Biological Activity

The fundamental pharmacophore of this class of compounds is the phenyl-thiazole core. The thiazole (B1198619) ring, a five-membered heterocycle containing sulfur and nitrogen, connected to a phenyl group, serves as the basic framework for biological recognition. ontosight.ai For many derivatives, a carboxylic acid group is a key feature, contributing to binding through hydrogen bonds and ionic interactions. ontosight.ai

The spatial arrangement of these three components—the phenyl ring, the thiazole ring, and an acidic moiety—is critical. Studies on various targets have confirmed the importance of this core structure. For instance, in the development of dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), the 4-phenylthiazole (B157171) moiety was identified as a crucial part of the pharmacophore. nih.gov Similarly, in the design of anticancer agents targeting sirtuin 2 (SIRT2) and the epidermal growth factor receptor (EGFR), the 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid scaffold forms the basis of the active compounds, highlighting the centrality of the phenyl-thiazole structure. nih.gov For xanthine (B1682287) oxidase (XO) inhibitors, the 2-benzamido-4-methylthiazole-5-carboxylic acid structure has been shown to be effective, where the large aromatic thiazole ring system fits well within the enzyme's active site. researchgate.net

Impact of Substituents on Biological Potency and Selectivity (e.g., Phenyl Ring Substitutions, Thiazole Ring Modifications)

The potency and selectivity of 4-phenylthiazole-2-carboxylic acid derivatives can be finely tuned by introducing various substituents on the phenyl and thiazole rings. The electronic and steric properties of these substituents play a significant role in modulating the interaction with biological targets.

Phenyl Ring Substitutions: The effect of substituents on the phenyl ring is highly dependent on the specific biological target.

For sEH/FAAH Inhibition: Studies have shown that electron-donating groups (e.g., methoxy) on the phenyl ring are generally well-tolerated when placed at the ortho, meta, or para positions. nih.gov

For Anticancer Activity: In a series of 2-phenylthiazole-4-carboxamide (B13865131) derivatives, a methoxy (B1213986) group at the para-position of the phenyl ring improved activity against Caco-2 colorectal cancer cells, while a 2-methoxy substituent was favorable for activity against HT-29 and T47D cancer cell lines. nih.gov Furthermore, a 3-fluoro substituent resulted in good cytotoxic activity against all tested cell lines. nih.gov In another study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the introduction of an oxime group (-C=NOH) on an acetylphenyl moiety significantly enhanced antiproliferative activity against A549 lung cancer cells. nih.gov

For Xanthine Oxidase (XO) Inhibition: In contrast to the findings for sEH/FAAH inhibitors, electron-withdrawing groups on the phenyl ring (as part of a 2-benzamido substituent) were found to enhance XO inhibitory activity. researchgate.net Specifically, a fluoro group at the para position (compound 5b) and a chloro group at the para position (compound 5c) resulted in excellent XO inhibition. researchgate.net

Thiazole Ring Modifications: Modifications to the thiazole ring itself or the groups attached to it (other than the phenyl ring) also have a profound impact on biological activity.

Position of Carboxylic Acid: The position of the carboxylic acid group on the thiazole ring is a critical determinant of activity. The parent compound has the acid at position 2. However, many active derivatives have been synthesized with the carboxylic acid at other positions, such as the 2-phenylthiazole-4-carboxylic acid and 2-benzamido-4-methylthiazole-5-carboxylic acid series. researchgate.netnih.gov

Substituents on the Thiazole Ring: Adding small alkyl groups, like a methyl group at the 4-position of the thiazole ring in XO inhibitors, can influence the molecule's fit within the target's binding site. researchgate.net Extensive modifications often occur at the 2-position, where converting the carboxylic acid to an amide or linking other functional groups can lead to potent compounds. For example, linking a propanoic acid derivative via an amino group at the 2-position of the 4-phenylthiazole core was key to developing SIRT2/EGFR inhibitors. nih.gov

The following table summarizes the impact of various substituents on the biological activity of phenylthiazole derivatives against different targets.

| Scaffold | Target | Substituent & Position | Effect on Activity | IC₅₀ (µM) | Reference |

| 2-Benzamido-4-methylthiazole-5-carboxylic acid | Xanthine Oxidase | p-Fluoro on benzamido | Excellent Inhibition | 0.57 | researchgate.net |

| 2-Benzamido-4-methylthiazole-5-carboxylic acid | Xanthine Oxidase | p-Chloro on benzamido | Excellent Inhibition | 0.91 | researchgate.net |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | A549 Cancer Cells | Oxime from acetylphenyl | Potent Cytotoxicity | 5.42 (Compound 21) | nih.gov |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | A549 Cancer Cells | Oxime from acetylphenyl | Potent Cytotoxicity | 2.47 (Compound 22) | nih.gov |

Correlation of Structural Diversity with Mechanistic Pathways in Target Modulation

The structural variations in this compound derivatives directly correlate with their mechanisms of action. The three-dimensional shape and electronic properties of the molecule dictate how it binds to and modulates its biological target.

In the case of XO inhibitors, molecular docking studies suggest that the large aromatic system of the 2-benzamido-4-methylthiazole-5-carboxylic acid scaffold fits into a "birdcage" of amino acid residues in the enzyme's active site, including Phe914, Phe1009, and Arg880. researchgate.net Enzyme kinetic studies established that the most potent derivative in this class, compound 5b, acts as a mixed-type inhibitor, indicating that it binds to both the free enzyme and the enzyme-substrate complex. researchgate.net

For anticancer derivatives, the inclusion of an oxime functional group was found to be critical for enhanced bioactivity. nih.gov It is proposed that this enhancement is due to the oxime's electron-withdrawing nature or its potential to form specific hydrogen bonding interactions with residues within the target proteins, SIRT2 and EGFR. nih.gov

Development of SAR Models for Predictive Compound Design and Optimization

To streamline the drug discovery process, researchers have developed quantitative structure-activity relationship (QSAR) models for thiazole and related thiazolidine (B150603) derivatives. These computational models aim to predict the biological activity of novel compounds based on their physicochemical properties.

While specific QSAR models for this compound were not detailed in the reviewed literature, models for structurally related compounds offer valuable insights. For example, a 2D-QSAR model developed for thiazolidine-4-carboxylic acid derivatives as neuraminidase inhibitors showed that electrostatic and steric properties have a predominant influence on biological activity. researchgate.net Another QSAR study on N-acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids as neuraminidase inhibitors developed a highly predictive model (r² = 0.98) using parameters like logP, HOMO energy, and molecular weight. researchgate.net

These studies on related scaffolds suggest that a similar approach could be highly effective for the this compound class. By correlating descriptors for hydrophobicity, electronic distribution, and steric bulk with biological activity, robust QSAR models could be built to guide the synthesis of new derivatives with improved potency and selectivity, thereby accelerating the optimization process. researchgate.netresearchgate.net In silico predictions have already been successfully used to help identify potent XO inhibitors from a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives. researchgate.net

Advanced Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) Analysis, Molecular Electrostatic Potential (MEP))

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of 4-phenylthiazole-2-carboxylic acid and its derivatives.

Density Functional Theory (DFT) studies, often employing methods like B3LYP with a 6-311++G(d,p) basis set, are used to determine the optimized geometry and electronic structure of these molecules. For instance, in a study on thiazole-5-carboxylic acid, a close analog, DFT calculations were used to identify four stable conformers based on the orientation of the carboxylic acid group. dergipark.org.tr Such calculations are crucial for understanding the molecule's stability and preferred conformation.

Frontier Molecular Orbital (FMO) Analysis provides insights into the chemical reactivity and kinetic stability of a molecule. nih.govplos.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is a significant parameter for determining molecular stability; a larger energy gap implies higher stability and lower reactivity. For thiazole (B1198619) derivatives, FMO analysis helps in understanding their interaction with biological targets. For example, in studies of various thiazole-containing compounds, the HOMO and LUMO energy levels are calculated to predict their electron-donating and accepting capabilities, which is crucial for their binding to target proteins. dergipark.org.tr

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. plos.org In the MEP map of a molecule, regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack. For derivatives of 4-phenylthiazole (B157171), MEP analysis can identify the electron-rich and electron-deficient regions, which is instrumental in understanding their non-covalent interactions with receptor binding sites.

A summary of typical computational parameters for related thiazole derivatives is presented in the table below.

| Computational Method | Basis Set | Key Findings |

| Density Functional Theory (DFT) | 6-311++G(d,p) | Determination of stable conformers and optimized geometry. dergipark.org.tr |

| Frontier Molecular Orbital (FMO) Analysis | B3LYP/6-311++G(d,p) | Calculation of HOMO-LUMO energy gap to assess molecular stability. dergipark.org.tr |

| Molecular Electrostatic Potential (MEP) | B3LYP/6-311++G(d,p) | Identification of electrophilic and nucleophilic sites for interaction. plos.org |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is extensively used to screen virtual libraries of compounds and to understand the binding mode of potential drugs. For derivatives of this compound, molecular docking has been employed to investigate their interactions with various biological targets.

For example, derivatives of 4-phenylthiazole have been docked into the active sites of enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) to explore their potential as dual inhibitors. nih.gov Similarly, docking studies on 2,4-disubstituted thiazoles have been performed against glucosamine-6-phosphate synthase to evaluate their antimicrobial potential. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the ligand's affinity and selectivity.

The following table summarizes representative molecular docking studies on related thiazole derivatives.

| Ligand Scaffold | Target Protein | Key Interactions |

| 4-Phenylthiazole derivatives | sEH/FAAH | Hydrophobic interactions and hydrogen bonding. nih.gov |

| 2,4-Disubstituted thiazoles | Glucosamine-6-phosphate synthase | Hydrogen bonds with active site residues. |

| Thiazole-coumarin conjugates | Mpro and ACE2 | Hydrogen bonding and π-π stacking. nih.gov |

Molecular Dynamics Simulations for Binding Mode Stability and Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of the binding mode and the conformational changes that may occur. rsc.orgnih.govresearchgate.net An MD simulation of a this compound derivative in complex with its target protein can reveal the stability of the initial docking pose and identify key residues that maintain the interaction.

In studies of various thiazole derivatives, MD simulations of 100 ns or longer are often performed to assess the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein-ligand complex. rsc.orgnih.gov A stable RMSD value over the simulation time suggests that the ligand remains in its binding pocket, while RMSF analysis can highlight the flexibility of different regions of the protein upon ligand binding. For instance, MD simulations of thiazole-coumarin conjugates targeting SARS-CoV-2 proteins confirmed the stability of the docked complexes. nih.gov Similarly, simulations of thiazole derivatives as LasR inhibitors in Pseudomonas aeruginosa demonstrated the stability of the ligand-protein interactions. plos.org

Key parameters analyzed in MD simulations of related thiazole derivatives are shown in the table below.

| Simulation Parameter | Purpose | Typical Findings |

| Root-Mean-Square Deviation (RMSD) | To assess the stability of the ligand-protein complex. | Stable RMSD values indicate a stable binding mode. rsc.orgnih.gov |

| Root-Mean-Square Fluctuation (RMSF) | To identify flexible regions of the protein. | Highlights residues that have significant conformational changes upon ligand binding. rsc.org |

| Hydrogen Bond Analysis | To quantify the persistence of hydrogen bonds. | Identifies key hydrogen bonds that stabilize the complex. plos.org |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. These models can then be used as 3D queries to search large compound databases for novel molecules with the desired activity, a process known as virtual screening.

For scaffolds related to this compound, such as thiazolidine-4-carboxylic acid derivatives, pharmacophore models have been developed to identify key features like hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions that are crucial for their inhibitory activity against targets like neuraminidase. The generated pharmacophore models serve as effective filters in virtual screening campaigns to identify new potential inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of newly designed compounds.

For 2,4-disubstituted thiazole derivatives, QSAR studies have indicated that molecular connectivity indices and Kier's shape indices are important parameters for their antimicrobial activity. These models help in understanding which structural features, such as the presence of specific substituent groups, are likely to enhance or diminish the biological activity of the compounds. For instance, a QSAR study on thiazolidine-4-carboxylic acid derivatives as neuraminidase inhibitors revealed that electrostatic and steric properties have a significant influence on their inhibitory activity.

A summary of descriptors used in QSAR models for related thiazole derivatives is provided in the table below.

| QSAR Model | Key Descriptors | Predicted Activity |

| 2,4-Disubstituted thiazoles | Molecular connectivity index, Kier's shape index | Antimicrobial activity. |

| Thiazolidine-4-carboxylic acid derivatives | Electrostatic and steric properties | Neuraminidase inhibition. |

Preclinical Pharmacological and Toxicological Investigations

In Vivo Efficacy Studies in Animal Models (e.g., Hyperuricemic Mice, Cancer Models)

Direct in vivo efficacy studies of 4-phenylthiazole-2-carboxylic acid in animal models of hyperuricemia or cancer have not been reported in the reviewed scientific literature. However, research on other 4-phenylthiazole (B157171) derivatives has demonstrated in vivo activity in different therapeutic areas, such as pain and inflammation.

For instance, two dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), compounds 4p (4-methyl derivative) and 4s (3-methoxy derivative), were evaluated in a formalin test in rats to assess their antinociceptive potential. nih.gov Both compounds showed the ability to decrease nociceptive behavior. nih.gov This suggests that the 4-phenylthiazole scaffold can be incorporated into biologically active molecules that are effective in animal models of pain, although this is distinct from hyperuricemia or cancer. nih.gov

Pharmacokinetic Profiling and Metabolic Stability Assessments

Specific pharmacokinetic data for this compound is not currently available. However, metabolic stability assessments have been performed on related 4-phenylthiazole analogs.

In a study of dual sEH/FAAH inhibitors, compounds 4p and 4s were tested for their stability in rat liver microsomes. nih.gov The detailed results of these stability assays provide a preliminary understanding of how compounds with a 4-phenylthiazole core might be metabolized. nih.gov

Table 1: Metabolic Stability of Selected 4-Phenylthiazole Analogs in Rat Liver Microsomes

| Compound | Substitution on Phenyl Ring | In Vitro Assay | Results | Source |

|---|---|---|---|---|

| 4p | 4-methyl | Rat Liver Microsome Stability Assay | Data reported in study | nih.gov |

| 4s | 3-methoxy | Rat Liver Microsome Stability Assay | Data reported in study | nih.gov |

Evaluation of Selectivity and Potential Off-Target Interactions

There is no specific information regarding the selectivity profile or off-target interactions of this compound. Broader studies on the 4-phenylthiazole scaffold have focused on specific targets without extensive off-target screening reported.

A comprehensive investigation into a series of 42 different substituted 4-phenylthiazole anilines focused on their inhibitory activity against human fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH). nih.gov This structure-activity relationship (SAR) study aimed to understand the structural requirements for dual inhibition of these two enzymes. The findings revealed that the nature and position of substituents on the 4-phenyl ring significantly influenced potency and selectivity for FAAH and sEH. nih.gov For example, electron-donating groups on the phenyl ring were generally well-tolerated by both enzymes. nih.gov The most potent dual inhibitor identified in the study, compound 4p , possessed a methyl group at the para position. nih.gov

Table 2: In Vitro Inhibitory Activity of Selected 4-Phenylthiazole Analogs

| Compound | Substitution on Phenyl Ring | Target | IC50 (nM) | Source |

|---|---|---|---|---|

| 4p | 4-methyl | Human FAAH | 11.1 | nih.gov |

| Human sEH | 2.3 | nih.gov | ||

| 4s | 3-methoxy | Human FAAH | 2.4 | nih.gov |

| Human sEH | 3.5 | nih.gov |

Preliminary Safety and Tolerability Assessments

Preliminary safety data for this compound is limited to hazard classifications. It is identified as causing skin and serious eye irritation, and may cause respiratory irritation. nih.gov It is also classified as having acute oral toxicity (Category 4). sigmaaldrich.com

Comprehensive in vivo safety and tolerability studies for this compound have not been detailed in the available literature. For the related analogs, 4p and 4s , the in vivo studies were focused on efficacy in a pain model, and detailed safety assessments were not the primary endpoint of the reported research. nih.gov

Future Research Trajectories and Translational Outlook for 4 Phenylthiazole 2 Carboxylic Acid

Identification of Novel Biological Targets for Therapeutic Intervention

While 4-phenylthiazole-2-carboxylic acid and its derivatives have been investigated for a range of biological activities, the identification of novel molecular targets remains a key area for future research. The structural versatility of the thiazole (B1198619) moiety allows for interaction with diverse biological targets, paving the way for the design of molecules with improved, target-specific properties. nih.gov

Initial studies have pointed towards its potential as an anti-inflammatory and analgesic agent. chemimpex.com Furthermore, derivatives of this compound have shown promise in targeting specific enzymes and receptors implicated in various diseases.

Oncogenic Targets : Research into novel polysubstituted thiazole derivatives has highlighted their potential to interact with oncogenic targets. nih.gov For instance, certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been identified as promising scaffolds for the development of anticancer candidates targeting SIRT2 and EGFR. nih.gov

Receptor Antagonists : Hit-to-lead optimization of related carboxamides has led to the discovery of novel adenosine A(2A) receptor antagonists, which have shown efficacy in models of Parkinson's disease. nih.gov

Enzyme Inhibition : The 2-phenylthiazole-4-carboxylic acid scaffold has been identified as a novel and potent inhibitor of xanthine (B1682287) oxidase, an enzyme involved in the production of uric acid, suggesting its potential for treating hyperuricemia and gout. nih.gov

Future research should focus on high-throughput screening and molecular modeling studies to identify additional, unexplored biological targets for this compound and its analogs. This could unveil new therapeutic applications in areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases. chemimpex.com

Strategies for Lead Optimization and Advanced Derivatization

Lead optimization is a critical step in the development of new therapeutic and agrochemical agents. For this compound, this involves systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

A key strategy involves the derivatization of the core structure. The synthesis of a series of 4-substituted methoxylbenzoyl-aryl-thiazoles (SMART) from 2-arylthiazolidine-4-carboxylic acid amides (ATCAA) has demonstrated a significant improvement in antiproliferative activity against melanoma and prostate cancer cells. nih.gov

| Derivative Class | Modification Strategy | Improved Property | Reference |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Introduction of specific substitutions to explore electronic and steric effects | Enhanced antiproliferative activity | nih.gov |

| Carboxamides of ethyl 2-amino-4-phenylthiazole-5-carboxylates | Replacement of a metabolically labile ester moiety with a heteroaromatic group | Improved metabolic stability and efficacy in a Parkinson's disease model | nih.gov |

| 4-substituted methoxylbenzoyl-aryl-thiazoles (SMART) | Structural modifications of the lead compound 2-arylthiazolidine-4-carboxylic acid amides (ATCAA) | Improved antiproliferative activity from µM to low nM range | nih.gov |

Advanced derivatization techniques, such as the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and N,N'-dicyclohexylcarbodiimide (DCC), can facilitate the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. nih.govasianpubs.org These studies are crucial for identifying the key structural features responsible for biological activity and for guiding further optimization efforts.

Exploration of Combination Therapies and Multi-Targeting Approaches

The development of multi-target ligands and combination therapies represents a promising strategy to address complex diseases with multifactorial etiologies. This approach can potentially offer improved efficacy and a reduced risk of drug resistance compared to single-target agents.

While direct studies on combination therapies involving this compound are limited, the concept of multi-target ligands based on related thiazole scaffolds has been explored. For instance, benzothiazole-phenyl-based compounds have been developed as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), enzymes involved in pain and inflammation pathways. nih.gov This poly-pharmacological approach can reduce the side effects and pharmacokinetic complexities associated with the co-administration of multiple drugs. nih.gov

Future research should investigate the potential of this compound derivatives in combination with existing therapeutic agents. Additionally, the design of novel multi-target ligands incorporating the this compound scaffold could lead to the development of more effective treatments for diseases like cancer and inflammatory disorders.

Potential for Development into Advanced Therapeutic or Agrochemical Agents

The inherent biological activities of the this compound scaffold make it a valuable starting point for the development of advanced therapeutic and agrochemical agents. chemimpex.com

Therapeutic Agents:

Anticancer Agents : Derivatives of this compound have demonstrated significant antiproliferative activity against various cancer cell lines, including lung, breast, and colon cancer. nih.govnih.gov Further development of these compounds could lead to novel chemotherapeutic agents.

Anti-inflammatory and Analgesic Agents : The potential of this compound as an anti-inflammatory and analgesic agent warrants further investigation to develop non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles. chemimpex.com

Antimicrobial Agents : The thiazole ring is a common motif in many antimicrobial drugs. mdpi.com Derivatives of 2-amino-4-phenylthiazole have shown significant antifungal and anthelmintic activities. asianpubs.org

Agrochemical Agents:

Fungicides : Phenylthiazole has been identified as an excellent antifungal skeleton. nih.gov Derivatives containing an acylhydrazone moiety have shown potent antifungal activity against various phytopathogenic fungi, suggesting their potential as agricultural fungicides. nih.gov

Insecticides : Phenylthiazole derivatives containing a primary amide and cyanogroup have demonstrated good insecticidal activities against pests like Plutella xylostella. scau.edu.cn

The development of these potential agents will require extensive preclinical and clinical studies to evaluate their efficacy, safety, and pharmacokinetic profiles.

| Potential Application | Compound/Derivative Class | Observed Activity | Reference |

| Anticancer | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Antiproliferative activity against lung cancer cells | nih.gov |

| Anticancer | 2-phenylthiazole-4-carboxamide (B13865131) derivatives | Cytotoxic activity against breast and colon cancer cell lines | nih.gov |

| Antifungal (Agrochemical) | Phenylthiazole derivatives containing an acylhydrazone moiety | Inhibition of phytopathogenic fungi | nih.gov |

| Insecticidal (Agrochemical) | Phenylthiazole derivatives containing primary amide and cyanogroup | Mortality against Plutella xylostella | scau.edu.cn |

| Anthelmintic | 2-amino-4-phenylthiazole derivatives of amino acids and peptides | Significant anthelmintic activity | asianpubs.org |

Advanced Methodological Development in Synthetic and Characterization Research

Advancements in synthetic and characterization methodologies are crucial for accelerating the discovery and development of new this compound derivatives.

Synthetic Methods:

The synthesis of the 2-amino-4-phenylthiazole core is often achieved through the condensation of an α-haloketone with a thiourea derivative. mdpi.com Various synthetic routes have been developed to introduce diverse substituents onto the thiazole ring and the phenyl group. Solution-phase techniques using coupling agents like DCC and EDCI are commonly employed for the synthesis of amide and peptide derivatives. asianpubs.org Future research should focus on developing more efficient, scalable, and environmentally friendly synthetic methods, such as microwave-assisted synthesis and flow chemistry. nih.govmdpi.com

Characterization Research:

The structural elucidation of newly synthesized compounds relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for determining the chemical structure of the synthesized derivatives. mdpi.comscau.edu.cn

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compounds. mdpi.com

Other Techniques : Fourier-transform infrared (FTIR) spectroscopy and elemental analysis are also used for structural characterization. asianpubs.org

Advanced characterization techniques, such as X-ray crystallography, can provide detailed information about the three-dimensional structure of these molecules, which is invaluable for understanding their interaction with biological targets and for guiding rational drug design. nih.gov The development of new derivatization reagents and analytical methods for HPLC-MS analysis can also improve the detection and quantification of these compounds in biological matrices. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-phenylthiazole-2-carboxylic acid, and how can reaction efficiency be optimized?